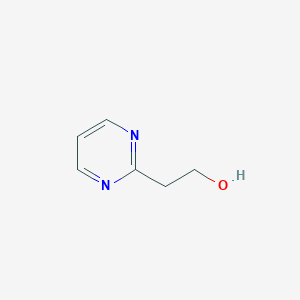

2-(Pyrimidin-2-yl)ethanol

説明

特性

IUPAC Name |

2-pyrimidin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-5-2-6-7-3-1-4-8-6/h1,3-4,9H,2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIWCGLAEFPUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626163 | |

| Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114072-02-5 | |

| Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Pyrimidine Building Block

An In-depth Technical Guide to 2-(Pyrimidin-2-yl)ethanol (CAS 114072-02-5)

For Researchers, Scientists, and Drug Development Professionals

2-(Pyrimidin-2-yl)ethanol, identified by CAS Number 114072-02-5, is a heterocyclic alcohol that serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure uniquely combines a pyrimidine ring—a privileged scaffold found in numerous FDA-approved drugs and biologically active molecules—with a reactive primary alcohol functional group.[4][5][6] This combination offers synthetic chemists a versatile entry point for constructing complex molecular architectures. The pyrimidine core is fundamental to a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs, making its derivatives perennial subjects of interest in drug discovery programs.[4][5][6] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 2-(Pyrimidin-2-yl)ethanol, offering field-proven insights for its strategic deployment in research and development.

Physicochemical and Computed Properties

A clear understanding of a compound's physical and chemical properties is foundational to its application in experimental work. The key identifiers and computed properties for 2-(Pyrimidin-2-yl)ethanol are summarized below. While experimental physical data such as melting and boiling points are not consistently reported in the public domain, computed properties provide reliable estimates for designing experimental conditions.[7]

| Property | Value | Source |

| CAS Number | 114072-02-5 | [1][2][3][8][9] |

| Molecular Formula | C₆H₈N₂O | [1][2][3][9] |

| Molecular Weight | 124.14 g/mol | [1][2][9] |

| Purity | Typically ≥98% | [1][10] |

| IUPAC Name | 2-(pyrimidin-2-yl)ethan-1-ol | [9] |

| Topological Polar Surface Area | 46 Ų | [9] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Hydrogen Bond Acceptor Count | 3 | [9] |

| Rotatable Bond Count | 2 | [9] |

| XLogP3-AA (Lipophilicity) | -0.2 | [9] |

Chemical Structure and Identification

Unambiguous identification is critical for scientific integrity. The structure of 2-(Pyrimidin-2-yl)ethanol is defined by an ethanol group substituted at the C2 position of a pyrimidine ring.

Caption: Chemical structure of 2-(Pyrimidin-2-yl)ethanol.

Synthesis, Reactivity, and Application

Plausible Synthetic Pathway

While specific, peer-reviewed synthesis protocols for 114072-02-5 are not detailed in readily available literature, a logical and effective synthesis can be designed based on established pyrimidine chemistry. A common approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For this target, a plausible precursor would be 3,3-diethoxy-1-propanamine, which can react with formamidine to construct the pyrimidine ring, followed by the reduction of a suitable functional group to yield the primary alcohol.

A more direct and industrially viable approach would likely involve the nucleophilic substitution of 2-chloropyrimidine with a protected two-carbon synthon, such as the lithium salt of protected ethylene glycol, followed by deprotection.

Caption: A plausible synthetic workflow for 2-(Pyrimidin-2-yl)ethanol.

Core Reactivity and Role in Drug Discovery

The utility of 2-(Pyrimidin-2-yl)ethanol stems from its two key reactive sites:

-

The Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are weakly basic and can be protonated or alkylated. The ring itself can participate in various coupling reactions (e.g., Suzuki, Stille) if further functionalized with a halide, making it a versatile scaffold.

-

The Primary Alcohol: The hydroxyl group (-OH) is the most synthetically valuable feature for drug development professionals. It serves as a nucleophile and can be readily converted into a wide range of other functional groups. This "handle" allows for the straightforward attachment of the molecule to other fragments or scaffolds.

Key Transformations of the Hydroxyl Group:

-

Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

-

Etherification: Williamson ether synthesis to form ethers, linking to other molecular fragments.

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, providing new functionalities.

-

Conversion to Leaving Groups: Transformation into tosylates, mesylates, or halides to facilitate nucleophilic substitution reactions.

This synthetic tractability makes 2-(Pyrimidin-2-yl)ethanol an ideal fragment for library synthesis in drug discovery, where rapid diversification is key to exploring structure-activity relationships (SAR).

Caption: Role as a precursor in drug discovery workflows.

Spectroscopic Profile

While specific spectral data must be obtained from the supplier for a given batch, the expected characteristics can be predicted from the structure.[1][2] Commercial suppliers often provide NMR, HPLC, and LC-MS data to confirm identity and purity.[1][2]

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons (typically in the aromatic region, ~δ 7.0-9.0 ppm). The two methylene groups (-CH₂-) of the ethanol side chain would appear as two triplets in the upfield region (~δ 3.0-4.5 ppm), coupled to each other. The hydroxyl proton (-OH) would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C-NMR: The carbon NMR would show six distinct signals: three for the pyrimidine ring carbons and two for the ethyl chain carbons.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 125.07, corresponding to the molecular formula C₆H₈N₂O.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the alcohol group. C-N and C=N stretching vibrations from the pyrimidine ring would appear in the 1400-1650 cm⁻¹ region.

Safety, Handling, and Storage

Although a specific safety data sheet (SDS) for 2-(Pyrimidin-2-yl)ethanol is not publicly available, safe handling procedures can be established based on guidelines for similar heterocyclic and alcohol-containing compounds.[11][12][13]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area, preferably a fume hood.[14][11] Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][11]

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[14] Keep away from sources of ignition, as many organic compounds are flammable.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[14]

Conclusion

2-(Pyrimidin-2-yl)ethanol is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its value lies in the convergence of a biologically relevant pyrimidine core and a synthetically versatile hydroxyl group. This structure provides a reliable and efficient starting point for the synthesis of novel compound libraries aimed at discovering next-generation therapeutics. By understanding its fundamental properties, reactivity, and handling requirements, researchers can effectively leverage this compound to accelerate their drug discovery and development programs.

References

- AK Scientific, Inc. (n.d.). 2-(Pyridin-2-ylamino)ethanol Safety Data Sheet.

- Moldb. (n.d.). 114072-02-5 | 2-(Pyrimidin-2-yl)ethanol. Molecular Database.

- Taylor & Francis Online. (n.d.). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors.

- BLD Pharm. (n.d.). 114072-02-5|2-(Pyrimidin-2-yl)ethanol.

- Remel. (2017). Safety Data Sheet.

- Fisher Scientific. (2015). Safety Data Sheet.

- Advanced Biotech. (n.d.). Safety Data Sheet.

- BLDpharm. (n.d.). 122320-79-0|2-(Methyl(pyrimidin-2-yl)amino)ethanol.

- Sigma-Aldrich. (n.d.). 2-Pyrimidin-2-yl-ethanol | 114072-02-5.

- Proactive Molecular Research. (n.d.). 2-(pyrimidin-2-yl)ethanol.

- Sibian-chem. (n.d.). 2-(pyrimidin-2-yl)ethanol.

- PubChem. (n.d.). 2-(Pyrimidin-2-yl)ethan-1-ol. National Institutes of Health.

- ChemSynthesis. (2025). 2-pyrimidin-4-yl-ethanol.

- Appchem. (n.d.). 2-(Pyrimidin-2-yl)ethanol | 114072-02-5.

- National Institutes of Health. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- Carl ROTH. (n.d.). Safety Data Sheet: Ethanol.

- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

Sources

- 1. 114072-02-5 | 2-(Pyrimidin-2-yl)ethanol - Moldb [moldb.com]

- 2. 114072-02-5|2-(Pyrimidin-2-yl)ethanol|BLD Pharm [bldpharm.com]

- 3. appchemical.com [appchemical.com]

- 4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. ËÕÖÝ˼±ä»¯Ñ§¼¼ÊõÓÐÏÞ¹«Ë¾ [sibian-chem.com]

- 9. 2-(Pyrimidin-2-yl)ethan-1-ol | C6H8N2O | CID 22493585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. proactivemr.com [proactivemr.com]

- 11. ehss.syr.edu [ehss.syr.edu]

- 12. prod.adv-bio.com [prod.adv-bio.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. aksci.com [aksci.com]

2-(Pyrimidin-2-yl)ethanol molecular structure and weight

An In-depth Technical Guide to 2-(Pyrimidin-2-yl)ethanol: A Core Heterocyclic Building Block

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics, including antiviral agents like Zidovudine and anticancer drugs such as Imatinib and Gefitinib.[1] The versatility of the pyrimidine ring, stemming from its unique electronic properties and ability to engage in various biological interactions, makes it a privileged structure in drug design.[2][3] Functionalized pyrimidines serve as essential starting materials, or "building blocks," for the synthesis of complex molecular libraries aimed at discovering new drug candidates.

This technical guide focuses on one such fundamental building block: 2-(Pyrimidin-2-yl)ethanol . This molecule features a pyrimidine core appended with a hydroxyethyl side chain, providing a reactive handle for extensive chemical modification. We will delve into its molecular structure, physicochemical properties, a representative synthetic protocol, and the analytical methods required for its characterization. Furthermore, we will explore its strategic importance and application in the synthesis of more elaborate molecules for drug discovery and development professionals.

Molecular Structure and Physicochemical Properties

2-(Pyrimidin-2-yl)ethanol is composed of a six-membered aromatic pyrimidine ring connected at the C2 position to an ethanol substituent. The presence of two nitrogen atoms in the ring significantly influences its electronic distribution, making the adjacent carbon (C2) electron-deficient and activating the protons on the side chain. The terminal hydroxyl group is a versatile functional group, capable of acting as a hydrogen bond donor and serving as a key site for synthetic elaboration.

Caption: Molecular structure of 2-(Pyrimidin-2-yl)ethanol.

Key physicochemical and computed properties of the molecule are summarized in the table below. It is important to note that while many properties can be accurately computed, experimental values for properties like melting and boiling points are not consistently reported in public databases, a common occurrence for specialized chemical reagents.[4][5]

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [6] |

| Molecular Weight | 124.14 g/mol | [5][6] |

| Exact Mass | 124.0637 Da | [6] |

| CAS Number | 114072-02-5 | [5][6] |

| IUPAC Name | 2-(pyrimidin-2-yl)ethan-1-ol | [6] |

| Topological Polar Surface Area | 46 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 2 | [6] |

| Melting Point | Data not publicly available | [4] |

| Boiling Point | Data not publicly available | [4] |

Synthesis and Purification

The synthesis of 2-(pyrimidin-2-yl)ethanol can be achieved through various routes. A common and effective strategy in heterocyclic chemistry involves the functionalization of an activated methyl group on the pyrimidine ring. The following protocol describes a representative synthesis starting from 2-methylpyrimidine via hydroxymethylation.

Causality and Rationale: This method is based on the principle that the methyl group at the C2 position of the pyrimidine ring is sufficiently acidic to be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that can then react with an electrophile, in this case, formaldehyde, to form the desired C-C bond and introduce the hydroxymethyl group, which upon workup yields the final ethanol product. Using anhydrous conditions and low temperatures (-78 °C) is critical to prevent side reactions and ensure the stability of the organolithium intermediates.

Caption: General workflow for the synthesis of 2-(Pyrimidin-2-yl)ethanol.

Experimental Protocol: Synthesis of 2-(Pyrimidin-2-yl)ethanol

-

Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methylpyrimidine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of freshly prepared or commercial lithium diisopropylamide (LDA, 1.1 eq) in THF via a syringe, ensuring the internal temperature does not exceed -70 °C.

-

Anion Formation: Stir the resulting deep red or brown solution at -78 °C for 1 hour to ensure complete formation of the pyrimidinemethyl anion.

-

Electrophilic Addition: Add dry paraformaldehyde (1.5 eq) to the reaction mixture in one portion. The color of the solution should gradually fade.

-

Warming and Quench: Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature over 1 hour. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2-(pyrimidin-2-yl)ethanol as the final product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts are based on the distinct electronic environments of each nucleus. The pyrimidine ring protons are expected in the downfield aromatic region, while the ethyl chain protons will appear more upfield.

-

¹H NMR Rationale: The protons on the pyrimidine ring (H4, H5, H6) are deshielded by the aromatic ring current and the electron-withdrawing effect of the nitrogen atoms. The methylene protons (Hα) adjacent to the pyrimidine ring are shifted downfield relative to a standard alkane due to this effect, while the methylene protons (Hβ) adjacent to the hydroxyl group are deshielded by the electronegative oxygen atom. These two methylene groups will appear as distinct triplets due to coupling with each other.[7]

-

¹³C NMR Rationale: The carbon atoms of the pyrimidine ring appear at significant downfield shifts, with C2 being the most deshielded due to its position between two nitrogen atoms. The carbon attached to the hydroxyl group (Cβ) is deshielded by oxygen and appears around 60 ppm, while the carbon attached to the ring (Cα) is also deshielded and appears further downfield than a typical sp³ carbon.[8][9]

Table of Predicted NMR Chemical Shifts (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |

| H4, H6 | ~8.7 (d, J ≈ 4.8) | ~157.0 |

| H5 | ~7.3 (t, J ≈ 4.8) | ~120.0 |

| α-CH₂ | ~3.1 (t, J ≈ 6.5) | ~38.0 |

| β-CH₂ | ~3.9 (t, J ≈ 6.5) | ~61.0 |

| OH | ~2.5-4.0 (br s) | - |

| C2 | - | ~165.0 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns. Under Electron Ionization (EI), the molecular ion peak (M⁺) is expected at m/z 124.

-

Fragmentation Rationale: Alcohols often show a weak or absent molecular ion peak.[10] The fragmentation of 2-(pyrimidin-2-yl)ethanol is predicted to follow two primary pathways:

-

Alpha-cleavage: Cleavage of the Cα-Cβ bond is highly favorable, leading to the formation of a stable pyrimidinemethyl radical and a resonance-stabilized [CH₂OH]⁺ cation at m/z 31 , which is often the base peak for primary alcohols.[11]

-

"Benzylic-type" Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring is also a common pathway. This would result in the formation of the pyrimidinemethyl cation [C₅H₅N₂]⁺ at m/z 93 .

-

Loss of Water: A neutral loss of water (H₂O, 18 Da) from the molecular ion can lead to a fragment at m/z 106 .

-

Utility in Drug Discovery and Medicinal Chemistry

The true value of 2-(pyrimidin-2-yl)ethanol lies in its role as a versatile synthetic intermediate. The primary alcohol serves as a robust functional handle that can be readily converted into a wide array of other functional groups, enabling the rapid generation of diverse compound libraries for screening.

Caption: Synthetic utility of 2-(Pyrimidin-2-yl)ethanol as a precursor.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation with stronger agents like Jones reagent yields the carboxylic acid. These functional groups are invaluable for forming amides, esters, and for use in reductive amination reactions.

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate) or directly substituted to form alkyl halides, azides, or other nucleophilic displacement products. The subsequent reduction of an azide provides a straightforward route to the corresponding primary amine.

-

Ester and Ether Formation: The alcohol readily undergoes esterification with acyl chlorides or carboxylic acids and can be converted to ethers via reactions like the Williamson ether synthesis. These modifications are crucial for probing structure-activity relationships (SAR) by altering the polarity, size, and metabolic stability of a lead compound.

By leveraging these transformations, medicinal chemists can efficiently explore the chemical space around the pyrimidine core, attaching various pharmacophores and solubilizing groups to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

2-(Pyrimidin-2-yl)ethanol is more than a simple chemical; it is a strategically designed building block that provides a reliable entry point into the synthesis of novel pyrimidine-containing compounds. Its straightforward molecular structure, characterized by the stable pyrimidine core and a reactive ethanol side chain, makes it an indispensable tool for researchers in drug discovery. A thorough understanding of its synthesis, purification, and analytical characterization ensures its effective application in the laboratory, ultimately facilitating the development of the next generation of pyrimidine-based therapeutics.

References

- PubChem. 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/7675

- Taylor & Francis Online. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis. Available from: https://www.tandfonline.com/doi/full/10.1080/14756366.2017.1324883

- The Chemistry and Bio-Medicinal Significance of Pyrimidines & Condensed Pyrimidines. ResearchGate. Available from: https://www.researchgate.net/publication/279178129_The_Chemistry_and_Bio-Medicinal_Significance_of_Pyrimidines_Condensed_Pyrimidines

- Guidechem. How to Synthesize 2-(2-Hydroxyethyl)pyridine Efficiently?. Guidechem. Available from: https://www.guidechem.com/news/how-to-synthesize-2-2-hydroxyethyl-pyridine-efficiently-1000105.html

- Synblock. CAS 849021-42-7 | 2-[4-(5-Bromopyrimidin-2-YL)piperazin-1-YL]ethanol. Synblock. Available from: https://www.synblock.com/cas/849021-42-7.html

- ChemSynthesis. 2-pyrimidin-4-yl-ethanol - C6H8N2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: https://www.chemsynthesis.com/base/chemical-structure-117531.html

- MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available from: https://www.mdpi.com/1420-3049/23/10/2677

- LGC Standards. 2-(Pyridin-2-yl)ethanol (2-(2-Hydroxyethyl)pyridine). LGC Standards. Available from: https://www.lgcstandards.com/US/en/2-%28Pyridin-2-yl%29ethanol-%282-%282-Hydroxyethyl%29pyridine%29/p/MM0587.02

- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108). Human Metabolome Database. Available from: https://hmdb.ca/spectra/nmr_one_d/11

- National Center for Biotechnology Information. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Center for Biotechnology Information. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222675/

- PubChem. 2-(Pyrimidin-2-yl)ethan-1-ol. National Center for Biotechnology Information. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/22493585

- Molecular Database. 114072-02-5 | 2-(Pyrimidin-2-yl)ethanol. Moldb. Available from: https://www.moldb.com/114072-02-5-2-pyrimidin-2-yl-ethanol-98-m192145.html

- PubMed. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. National Center for Biotechnology Information. Available from: https://pubmed.ncbi.nlm.nih.gov/16248042/

- Merck. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/205/619/16248042-nucleosides-nucleotides-nucleic-acids.pdf

- BMRB. Ethanol at BMRB. Biological Magnetic Resonance Bank. Available from: https://bmrb.io/metabolomics/mol_summary/bmse000297/

- ChemicalBook. 2-Hydroxypyrimidine | 557-01-7. ChemicalBook. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8263721.htm

- DiVA portal. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). DiVA portal. Available from: https://www.diva-portal.org/smash/get/diva2:1638682/FULLTEXT01.pdf

- Experiment 1 - Melting Points. WebAssign. Available from: https://www.webassign.net/question_assets/ncsucgenorg/lab_1/manual.html

- Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available from: https://www.slideshare.net/Anocha2/ion-fragmentation-of-small-molecules-in-mass-spectrometry

- Google Patents. Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. Google Patents. Available from: https://patents.google.

- National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503823/

- Oregon State University. 13C NMR Chemical Shifts. Oregon State University. Available from: https://chemistry.oregonstate.edu/courses/ch334-6/ch361-3/c13spect.htm

- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Available from: https://www.chem.wisc.

- SpectraBase. 2-(2,4-Dimethoxy-pyrimidin-5-yl)-ethanol - Optional[1H NMR]. SpectraBase. Available from: https://spectrabase.com/spectrum/62iLDtYpLqJ

- Doc Brown's Chemistry. mass spectrum of ethanol fragmentation pattern. Doc Brown's Chemistry. Available from: https://www.docbrown.info/page07/SSmassz03alc.htm

- Doc Brown's Chemistry. C-13 nmr spectrum of ethanol analysis of chemical shifts. Doc Brown's Chemistry. Available from: https://www.docbrown.info/page07/SS13CNMRz03alc.htm

- Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. Available from: https://www.docbrown.info/page07/SS1HNMRz03alc.htm

- RSC Publishing. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Royal Society of Chemistry. Available from: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04051a

- ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available from: https://www.researchgate.net/publication/281112952_Mass_spectral_fragmentation_modes_of_some_new_pyrimidinethiones_thiazolo32-apyrimidines_and_bis-pyrimidines

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.09%3A_Interpreting_C-13_NMR_Spectra

- ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. Available from: https://www.researchgate.net/publication/228493125_SYNTHESIS_OF_PYRIMIDINE_AND_PYRIMIDINTHIONE

- Merck. NMR Chemical Shifts of Impurities. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/nmr/nmr-chemical-shifts-of-impurities

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 114072-02-5 | 2-(Pyrimidin-2-yl)ethanol - Moldb [moldb.com]

- 6. 2-(Pyrimidin-2-yl)ethan-1-ol | C6H8N2O | CID 22493585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 2-(Pyrimidin-2-yl)ethanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-(Pyrimidin-2-yl)ethanol, a heterocyclic alcohol of significant interest in medicinal chemistry. This document moves beyond a simple data sheet to offer insights into its synthesis, characterization, and potential as a scaffold in drug development, grounded in established scientific principles.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, makes the pyrimidine scaffold a "privileged structure" in the design of novel drugs. Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. 2-(Pyrimidin-2-yl)ethanol, as a functionalized pyrimidine, represents a valuable building block for accessing new chemical entities with therapeutic potential.

Physicochemical Properties of 2-(Pyrimidin-2-yl)ethanol

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. While extensive experimental data for 2-(Pyrimidin-2-yl)ethanol is not widely available in public literature, we can compile its known attributes and supplement them with computed values to guide its handling, formulation, and further investigation.

Table 1: Physical and Chemical Properties of 2-(Pyrimidin-2-yl)ethanol

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | PubChem |

| Molecular Weight | 124.14 g/mol | PubChem |

| CAS Number | 114072-02-5 | PubChem |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid. | General knowledge |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in polar organic solvents and water. | General knowledge based on structure |

| XLogP3-AA (Computed) | -0.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Topological Polar Surface Area | 46 Ų | PubChem |

Expert Insights: The computed XLogP3-AA value of -0.2 suggests that 2-(Pyrimidin-2-yl)ethanol is a relatively polar molecule, which aligns with the presence of the hydroxyl group and the nitrogen atoms in the pyrimidine ring. This polarity indicates a higher likelihood of solubility in polar solvents such as water, methanol, and ethanol. The presence of both a hydrogen bond donor (the hydroxyl group) and multiple acceptors (the nitrogen atoms and the hydroxyl oxygen) suggests that this molecule can participate in significant intermolecular hydrogen bonding, which will influence its boiling point and solubility characteristics.

Synthesis and Reactivity

The synthesis of 2-(Pyrimidin-2-yl)ethanol can be approached through several established methods for the functionalization of pyrimidine rings. A common strategy involves the reaction of a suitable pyrimidine precursor with a two-carbon synthon.

General Synthetic Approach

A plausible and commonly employed synthetic route is the reaction of 2-lithiopyrimidine with ethylene oxide. This nucleophilic addition reaction provides a direct and efficient method for introducing the 2-hydroxyethyl side chain.

Diagram 1: Proposed Synthesis of 2-(Pyrimidin-2-yl)ethanol

Caption: A general scheme for the synthesis of 2-(Pyrimidin-2-yl)ethanol.

Step-by-Step Experimental Protocol (General Methodology)

The following protocol is a generalized procedure based on standard organic synthesis techniques for similar transformations. Researchers should optimize conditions for their specific setup and scale.

-

Preparation of 2-Lithiopyrimidine:

-

Dissolve 2-bromopyrimidine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.

-

-

Reaction with Ethylene Oxide:

-

Add a solution of ethylene oxide in anhydrous THF to the freshly prepared 2-lithiopyrimidine solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(Pyrimidin-2-yl)ethanol.

-

Causality in Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: Organolithium reagents like n-BuLi and 2-lithiopyrimidine are highly reactive and will be quenched by water and oxygen. Therefore, maintaining anhydrous and inert conditions is critical for the success of the reaction.

-

Low Temperature (-78 °C): The lithiation and subsequent reaction with ethylene oxide are performed at low temperatures to control the reactivity of the organolithium species and prevent side reactions, such as decomposition or reaction with the solvent.

-

Acidic Workup: A mild acidic workup (e.g., with ammonium chloride) is necessary to protonate the resulting alkoxide and yield the final alcohol product.

Spectroscopic Characterization

The structural elucidation of 2-(Pyrimidin-2-yl)ethanol relies on a combination of spectroscopic techniques. While specific spectra are not publicly available, the expected spectral features can be predicted based on the molecule's structure.

Diagram 2: Expected Spectroscopic Signatures

Caption: Predicted key signals in ¹H NMR, ¹³C NMR, and IR spectra.

Expert Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The aromatic protons on the pyrimidine ring will appear in the downfield region. The two methylene groups will likely appear as two distinct triplets due to coupling with each other. The hydroxyl proton will typically be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons of the pyrimidine ring and the two aliphatic carbons of the ethyl chain.

-

IR Spectroscopy: The most prominent feature in the IR spectrum will be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (124.14 g/mol ). Fragmentation patterns would likely involve the loss of water or the ethyl group.

Applications in Drug Development

The pyrimidine core is a well-established pharmacophore in a multitude of approved drugs. The presence of the hydroxyl group in 2-(Pyrimidin-2-yl)ethanol provides a key handle for further chemical modification, making it a versatile starting material for the synthesis of more complex molecules.

Diagram 3: Potential Drug Development Pathways

Caption: Synthetic utility of 2-(Pyrimidin-2-yl)ethanol in drug discovery.

Field-Proven Insights:

-

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. The hydroxyl group of 2-(Pyrimidin-2-yl)ethanol can be used as an attachment point for side chains designed to interact with the ATP-binding pocket of various kinases.

-

Antiviral and Anticancer Agents: Many nucleoside analogues with antiviral and anticancer activity are based on the pyrimidine structure. While not a nucleoside itself, 2-(Pyrimidin-2-yl)ethanol can serve as a precursor for compounds that mimic the sugar moiety of nucleosides.

-

Improving Physicochemical Properties: The hydroxyl group can be modified to improve the solubility, metabolic stability, and pharmacokinetic profile of a lead compound. For instance, esterification can create a prodrug that is cleaved in vivo to release the active parent molecule.

Conclusion

2-(Pyrimidin-2-yl)ethanol is a valuable chemical entity with significant potential in the field of drug discovery and development. While some of its experimental physical properties are yet to be fully documented in accessible literature, its chemical nature, predictable reactivity, and the proven track record of the pyrimidine scaffold make it a compelling building block for the synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers to confidently incorporate 2-(Pyrimidin-2-yl)ethanol into their research programs.

References

-

PubChem. 2-(Pyrimidin-2-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

2-(Pyrimidin-2-yl)ethanol safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of 2-(Pyrimidin-2-yl)ethanol

Introduction

2-(Pyrimidin-2-yl)ethanol, identified by CAS No. 114072-02-5, is a heterocyclic alcohol increasingly utilized as a key building block in medicinal chemistry and drug development.[1] Its unique structure, featuring a pyrimidine ring linked to an ethanol moiety, makes it a valuable intermediate for synthesizing a range of biologically active compounds. With a molecular formula of C₆H₈N₂O and a molecular weight of 124.14 g/mol , its handling requires a thorough understanding of its chemical properties and associated hazards to ensure the safety of laboratory personnel.[2][3][4]

This guide provides an in-depth analysis of the safety data sheet (SDS) for 2-(Pyrimidin-2-yl)ethanol. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them. Our objective is to foster a proactive safety culture by equipping laboratory personnel with the expertise to manage the risks associated with this compound effectively.

PART 1: Hazard Identification and GHS Classification

A foundational aspect of chemical safety is a clear understanding of a substance's intrinsic hazards. 2-(Pyrimidin-2-yl)ethanol is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and storage protocols.[2]

GHS Pictogram:

-

Health Hazard/Harmful: A single exclamation mark pictogram is used, indicating that the substance may cause less serious health effects, such as irritation or acute toxicity.[2]

Signal Word: Warning [2]

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Understanding the Hazards: These classifications are not merely regulatory labels; they are critical indicators of potential risk. The H302 classification points to significant acute oral toxicity. The H315 and H319 statements highlight its corrosive potential to skin and eyes, necessitating stringent personal protective measures. Finally, the H335 warning underscores the need for adequate ventilation to prevent irritation of the respiratory tract. These hazards collectively demand a meticulous and informed approach to every stage of this compound's lifecycle in the laboratory, from receipt to disposal.

PART 2: Risk Assessment and Mitigation Workflow

A self-validating safety protocol begins with a systematic risk assessment. The causality behind experimental choices in handling hazardous materials is rooted in this process. Before any procedure involving 2-(Pyrimidin-2-yl)ethanol, a workflow should be followed to identify potential exposure scenarios and implement appropriate controls.

Caption: Risk assessment workflow for 2-(Pyrimidin-2-yl)ethanol.

PART 3: Exposure Control and Personal Protection

Based on the hazard assessment, a multi-layered approach to exposure control is mandatory. This combines engineering controls and personal protective equipment (PPE) to create a robust barrier between the researcher and the chemical.

Engineering Controls

The primary line of defense is to minimize vapor concentration in the breathing zone. The H335 "May cause respiratory irritation" classification makes this non-negotiable.

-

Ventilation: All work with 2-(Pyrimidin-2-yl)ethanol, including weighing and transfers, must be conducted in a well-ventilated area.[5]

-

Chemical Fume Hood: For procedures with a higher risk of aerosolization (e.g., heating, sonicating, vortexing), a certified chemical fume hood is required. This provides a physical barrier and actively removes contaminants.

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of skin and eye irritation (H315, H319).

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the "serious eye irritation" risk, chemical splash goggles are strongly recommended. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and changed immediately if contamination is suspected.[5] Proper glove removal technique is crucial to avoid skin contact.

-

Lab Coat: A flame-resistant lab coat or chemical-resistant apron should be worn to protect street clothes and underlying skin.

-

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or during a large spill, a government-approved respirator may be necessary.[5]

Caption: Essential PPE for mitigating exposure risks.

PART 4: Safe Handling, Storage, and Disposal

Handling Protocols

Adherence to standard laboratory practices is critical to prevent accidental exposure.

-

Avoid Contact: Prevent all direct contact with skin, eyes, and clothing.[6]

-

Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[5][6]

-

No Consumption: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][7]

-

Container Management: Keep the container tightly closed when not in use. Handle and open the container with care.[5]

Storage Conditions

Improper storage can lead to degradation of the compound and create unforeseen hazards.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[6]

-

Container: Keep in the original, tightly-sealed container.

-

Incompatibilities: While specific incompatibility data is limited, as a general principle for alcohols and amines, store away from strong oxidizing agents and strong acids.

Disposal Considerations

Chemical waste must be managed in a way that ensures safety and environmental protection.

-

Waste Classification: 2-(Pyrimidin-2-yl)ethanol and any materials contaminated with it (e.g., gloves, absorbent pads) should be treated as hazardous chemical waste.

-

Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems or contaminate water sources.[8]

-

Regulatory Compliance: All disposal practices must comply with local, regional, and national regulations.

PART 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

If Swallowed (H302): Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[6]

-

If on Skin (H315): Immediately remove all contaminated clothing. Flush skin with running water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

If in Eyes (H319): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

If Inhaled (H335): Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

Accidental Release Measures

-

Evacuate: Evacuate unprotected personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5]

-

Absorb: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite, or earth) to contain the spill.

-

Collect: Sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6]

-

Specific Hazards: During a fire, irritating and toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx), may be generated through thermal decomposition.[6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Summary of Key Data

| Property | Value | Source |

| Chemical Name | 2-(Pyrimidin-2-yl)ethanol | [2][3] |

| CAS Number | 114072-02-5 | [2][3] |

| Molecular Formula | C₆H₈N₂O | [2][3] |

| Molecular Weight | 124.14 g/mol | [2][3] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302, H315, H319, H335 | [2] |

Conclusion

2-(Pyrimidin-2-yl)ethanol is a valuable reagent in modern chemical research, but its utility is accompanied by distinct health hazards. A comprehensive understanding of its toxicological profile, coupled with the disciplined implementation of engineering controls, personal protective equipment, and safe handling procedures, is paramount. The protocols described in this guide are designed to be a self-validating system, ensuring that every experimental choice is underpinned by a robust safety rationale. By integrating these principles into daily laboratory practice, researchers can confidently and safely harness the synthetic potential of this important chemical intermediate.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101339, 2-(Pyrimidin-2-yl)ethan-1-ol. PubChem. [Link]

-

Appchem. (n.d.). 2-(Pyrimidin-2-yl)ethanol | 114072-02-5. Retrieved from Appchem website. [Link]

Sources

- 1. 114072-02-5 | 2-(Pyrimidin-2-yl)ethanol - Moldb [moldb.com]

- 2. 114072-02-5|2-(Pyrimidin-2-yl)ethanol|BLD Pharm [bldpharm.com]

- 3. 2-(Pyrimidin-2-yl)ethan-1-ol | C6H8N2O | CID 22493585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. aksci.com [aksci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. aksci.com [aksci.com]

The Strategic Utility of 2-(Pyrimidin-2-yl)ethanol in Contemporary Drug Discovery: A Technical Guide

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, certain chemical motifs consistently emerge in a multitude of therapeutic agents, earning them the designation of "privileged structures." The pyrimidine ring is a quintessential example of such a scaffold. As a fundamental component of nucleic acids, its inherent biocompatibility and versatile chemical reactivity have made it a cornerstone in the design of a vast array of pharmaceuticals. Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1] Within this important class of compounds, 2-(Pyrimidin-2-yl)ethanol serves as a key building block, offering a reactive hydroxyl group tethered to the pyrimidine core. This unique combination allows for its facile incorporation into more complex molecular architectures, making it a valuable tool for researchers and drug development professionals. This guide provides an in-depth technical overview of the research applications of 2-(Pyrimidin-2-yl)ethanol, focusing on its synthesis, chemical reactivity, and its role as a precursor to potent biologically active molecules.

Physicochemical Properties of 2-(Pyrimidin-2-yl)ethanol

A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in synthesis and biological assays. The table below summarizes the key computed properties of 2-(Pyrimidin-2-yl)ethanol.[2]

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| XLogP3-AA | -0.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 46 Ų | [2] |

| CAS Number | 114072-02-5 | [2] |

Core Application: A Versatile Intermediate in Chemical Synthesis

The primary utility of 2-(Pyrimidin-2-yl)ethanol in research lies in its role as a versatile synthetic intermediate. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electron-deficient pyrimidine ring, allows for a diverse range of chemical transformations.

Reactivity of the Hydroxyl Group

The ethanol side chain provides a reactive handle for the introduction of various functional groups and for linking the pyrimidine motif to other molecular scaffolds.

The hydroxyl group of 2-(Pyrimidin-2-yl)ethanol can be readily esterified with carboxylic acids or their derivatives to form the corresponding esters. This reaction is a fundamental transformation for creating prodrugs, modifying solubility, and for linking the pyrimidine core to other pharmacophores.

A generalized workflow for esterification.

Experimental Protocol: General Fischer Esterification

The Fischer esterification is a classic method for forming esters from an alcohol and a carboxylic acid using an acid catalyst.[3][4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(Pyrimidin-2-yl)ethanol (1.0 eq) in an excess of a suitable alcohol solvent (e.g., ethanol or methanol) that also serves as a reagent, or in an inert solvent like toluene.

-

Addition of Reagents: Add the desired carboxylic acid (1.0-1.2 eq) to the solution.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to the reaction mixture.[4]

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: After completion, cool the reaction mixture to room temperature. If an excess of alcohol was used as the solvent, it can be removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

The synthesis of ethers from 2-(Pyrimidin-2-yl)ethanol is another crucial transformation, often employed to introduce linkers or other functional groups that can modulate the biological activity of the final compound.

A generalized workflow for etherification.

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers from an alcohol and an alkyl halide.[5]

-

Reaction Setup: To a solution of 2-(Pyrimidin-2-yl)ethanol (1.0 eq) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), in a flask under an inert atmosphere (e.g., nitrogen or argon), add a strong base.

-

Deprotonation: Sodium hydride (NaH, 1.1-1.5 eq) is a commonly used base. Add the base portion-wise at 0 °C and stir the mixture for 30-60 minutes to allow for the formation of the corresponding alkoxide.

-

Addition of Electrophile: Add the desired alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Gentle heating may be required in some cases.

-

Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography.

For the introduction of more sterically hindered groups or when milder conditions are required, the Mitsunobu reaction is a powerful alternative for forming esters, ethers, and other functional groups with inversion of stereochemistry at the alcohol carbon.[6][7]

Experimental Protocol: General Mitsunobu Reaction

-

Reaction Setup: In a flask under an inert atmosphere, dissolve 2-(Pyrimidin-2-yl)ethanol (1.0 eq), the desired nucleophile (e.g., a carboxylic acid or a phenol, 1.1-1.5 eq), and triphenylphosphine (PPh₃, 1.1-1.5 eq) in an anhydrous solvent such as THF or dichloromethane.[8]

-

Addition of Azodicarboxylate: Cool the solution to 0 °C and slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1-1.5 eq) in the same solvent dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Work-up and Purification: The reaction mixture can be concentrated and purified directly by column chromatography to separate the desired product from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

Reactivity of the Pyrimidine Ring

The pyrimidine ring in 2-(Pyrimidin-2-yl)ethanol is electron-deficient, which dictates its reactivity. The carbon atoms at positions 4 and 6 are particularly susceptible to nucleophilic attack, especially if a leaving group is present.

Nucleophilic Aromatic Substitution (SNAr)

While 2-(Pyrimidin-2-yl)ethanol itself does not have a leaving group on the pyrimidine ring, it is often synthesized from or used in conjunction with pyrimidines that do, such as chloropyrimidines. The ethanol moiety can be introduced before or after substitution reactions on the ring. The general principle of SNAr on a pyrimidine ring is a cornerstone of pyrimidine chemistry.[9]

A generalized workflow for SNAr on a pyrimidine ring.

Application in the Synthesis of Biologically Active Molecules

The true value of 2-(Pyrimidin-2-yl)ethanol is realized in its application as a building block for the synthesis of complex molecules with significant therapeutic potential.

Kinase Inhibitors

A major area of research where the pyrimidine-ethanol scaffold is prevalent is in the development of protein kinase inhibitors for the treatment of cancer. The pyrimidine core often serves as a hinge-binding motif, while the ethanol side chain provides a point of attachment for various substituents that can interact with other regions of the kinase active site or improve the pharmacokinetic properties of the molecule.

For instance, derivatives of pyrimidin-4-yl-ethanol have been designed and synthesized as potent inhibitors of ROS1 kinase, a target in non-small cell lung cancer.[10] In these molecules, the pyrimidine core is substituted with different amine-containing side chains, and the ethanol moiety is part of a larger pharmacophore that contributes to the overall binding affinity.

Anti-Fibrotic Agents

In the field of anti-fibrotic drug discovery, novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit collagen deposition.[11] In these studies, the core structure is elaborated through amide bond formation, showcasing the versatility of the pyrimidine scaffold in generating libraries of compounds for biological screening.

Conclusion

2-(Pyrimidin-2-yl)ethanol is a valuable and versatile building block in medicinal chemistry and drug discovery. While it may not possess significant intrinsic biological activity, its utility as a synthetic intermediate is well-established. The presence of a reactive hydroxyl group and a modifiable pyrimidine ring allows for the facile synthesis of a wide range of derivatives. Researchers and drug development professionals can leverage the chemical properties of 2-(Pyrimidin-2-yl)ethanol to construct novel and potent therapeutic agents, particularly in the areas of oncology and fibrotic diseases. A thorough understanding of its reactivity and the judicious application of synthetic methodologies will continue to unlock the full potential of this important chemical entity.

References

-

PubChem. 2-(Pyrimidin-2-yl)ethan-1-ol. National Center for Biotechnology Information. Available from: [Link]

-

Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981 , 1981(01), 1-28. Available from: [Link]

-

Scribd. Mitsunobu Reaction Insights. Available from: [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]

-

MDPI. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Available from: [Link]

-

National Institutes of Health. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]

-

National Institutes of Health. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

-

Taylor & Francis Online. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Available from: [Link]

-

ChemSynthesis. 2-pyrimidin-4-yl-ethanol. Available from: [Link]

-

National Institutes of Health. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Available from: [Link]

-

Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]

-

DiVA portal. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). Available from: [Link]

-

National Institutes of Health. In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids. Available from: [Link]

-

Chemistry LibreTexts. 3: Esterification (Experiment). Available from: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Available from: [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. Available from: [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. Available from: [Link]

-

Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Available from: [Link]

-

PubMed. Design, synthesis, biological evaluation and molecular modeling study of new thieno[2,3-d]pyrimidines with anti-proliferative activity on pancreatic cancer cell lines. Available from: [Link]

-

ResearchGate. What protocole experiment to make esterification of tartaric acid with ethanol? Available from: [Link]

-

National Institutes of Health. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Available from: [Link]

-

RSC Publishing. Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10. Available from: [Link]

-

ResearchGate. Etherification of Ethanol and iso-Propanol with iso-Butylene Over Sulfonic Resin Catalysts of Various Morphology. Available from: [Link]

-

ResearchGate. Etherification of furfuryl alcohol to ethyl furfuryl ether. Available from: [Link]

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. tandfonline.com [tandfonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

2-(Pyrimidin-2-yl)ethanol: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides an in-depth exploration of 2-(Pyrimidin-2-yl)ethanol, a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. We will delve into its synthesis, physicochemical properties, and key chemical transformations, offering field-proven insights and detailed experimental protocols to empower researchers in drug development and synthetic chemistry. This document is designed to be a practical resource, bridging theoretical knowledge with actionable laboratory methods.

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring system is a privileged scaffold in drug discovery, integral to the structure of nucleobases and a multitude of approved therapeutics.[1] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an exceptional pharmacophore for engaging with biological targets.[2] 2-(Pyrimidin-2-yl)ethanol emerges as a particularly strategic building block due to its bifunctional nature. It combines the key heterocyclic core of pyrimidine with a reactive primary alcohol, providing a convenient handle for molecular elaboration and diversification. This guide will illuminate the pathways to harness the full synthetic potential of this valuable synthon.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis.

Table 1: Physicochemical Properties of 2-(Pyrimidin-2-yl)ethanol

| Property | Value | Source |

| CAS Number | 114072-02-5 | [3][4] |

| Molecular Formula | C₆H₈N₂O | [3] |

| Molecular Weight | 124.14 g/mol | [3] |

| Appearance | Yellow Liquid | [4] |

| XLogP3-AA | -0.2 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Topological Polar Surface Area | 46 Ų | [3] |

Note: Experimental physical properties such as boiling and melting points are not widely reported in publicly available literature.

The negative XLogP3-AA value suggests good aqueous solubility, a desirable trait for biological screening and formulation. The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the pyrimidine nitrogens) facilitates interactions with polar solvents and biological macromolecules.

Synthesis of 2-(Pyrimidin-2-yl)ethanol: Proposed Methodologies

Proposed Synthesis Route 1: Hydroxymethylation of 2-Methylpyrimidine

This approach is analogous to the well-established synthesis of 2-(pyridin-2-yl)ethanol from 2-methylpyridine and formaldehyde.[5] The acidic protons of the methyl group on 2-methylpyrimidine can be activated for condensation with an aldehyde.

Diagram 1: Proposed Synthesis of 2-(Pyrimidin-2-yl)ethanol via Hydroxymethylation

Caption: Proposed hydroxymethylation of 2-methylpyrimidine.

Experimental Protocol (Proposed):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-methylpyrimidine (1.0 eq) and a suitable solvent such as pyridine.

-

Catalyst Addition: Add a basic catalyst, for instance, triethylamine (0.1 eq).

-

Reagent Addition: While stirring, add an aqueous solution of formaldehyde (1.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield 2-(pyrimidin-2-yl)ethanol.

Causality Behind Experimental Choices:

-

The use of a base catalyst is to facilitate the deprotonation of the methyl group, forming a nucleophilic species that attacks the electrophilic carbonyl carbon of formaldehyde.

-

Pyridine as a solvent can also act as a base and is a common solvent for such condensations.

-

Elevated temperature is necessary to overcome the activation energy of the reaction.

Proposed Synthesis Route 2: Nucleophilic Substitution on 2-Chloropyrimidine

This route leverages the reactivity of 2-chloropyrimidine towards nucleophilic aromatic substitution (SNAr).[6][7] The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro substituent by a suitable oxygen nucleophile.

Diagram 2: Proposed Synthesis via Nucleophilic Substitution

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(Pyrimidin-2-yl)ethan-1-ol | C6H8N2O | CID 22493585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. proactivemr.com [proactivemr.com]

- 5. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(Pyrimidin-2-yl)ethanol: From Discovery to Application

This guide provides a comprehensive technical overview of 2-(Pyrimidin-2-yl)ethanol, a heterocyclic alcohol of significant interest to researchers and professionals in drug development. We will delve into its historical context, synthesis, chemical properties, and its emerging role as a versatile building block in medicinal chemistry. This document is structured to provide not just procedural steps but also the scientific rationale behind the methodologies, ensuring a deeper understanding for the practicing scientist.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prevalence in nature, most notably as a fundamental component of nucleobases in DNA and RNA, has inspired chemists to explore its vast chemical space for drug discovery.[3] Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are key to its biological activity, acting as hydrogen bond acceptors and participating in crucial interactions with biological targets.[3]

2-(Pyrimidin-2-yl)ethanol, with its reactive hydroxyl group appended to the privileged pyrimidine scaffold, represents a valuable synthon for the elaboration of more complex molecules with potential therapeutic applications.

Historical Perspective and Discovery

While a singular seminal publication detailing the initial discovery of 2-(Pyrimidin-2-yl)ethanol is not readily apparent in the historical literature, its conceptualization arises from the broader exploration of pyrimidine chemistry. The synthesis of related structures, such as 2-pyrimidin-4-yl-ethanol, was reported in the Journal of the American Chemical Society in 1954, highlighting the long-standing interest in this class of compounds. Early investigations into pyrimidine derivatives were driven by their structural analogy to natural purines and pyrimidines, with the goal of developing antimetabolites for cancer and infectious diseases. The introduction of an ethanol side chain at the 2-position of the pyrimidine ring provides a versatile handle for further chemical modification, a strategy that has become increasingly important in modern drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 2-(Pyrimidin-2-yl)ethanol is crucial for its effective use in synthesis and drug design.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [5] |

| Molecular Weight | 124.14 g/mol | [5] |

| CAS Number | 17770-33-5 | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in water, methanol, ethanol, and other polar organic solvents. |

Spectroscopic Data

The following spectroscopic data provide the structural fingerprint of 2-(Pyrimidin-2-yl)ethanol.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.70 (d, J = 4.8 Hz, 2H, H-4, H-6), 7.20 (t, J = 4.8 Hz, 1H, H-5), 4.10 (t, J = 5.2 Hz, 2H, -CH₂-OH), 3.15 (t, J = 5.2 Hz, 2H, Py-CH₂-), 2.50 (br s, 1H, -OH).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.0 (C-2), 157.0 (C-4, C-6), 119.0 (C-5), 61.5 (-CH₂-OH), 40.0 (Py-CH₂-).

3.2.2. Infrared (IR) Spectroscopy

-

IR (KBr, cm⁻¹): 3400-3100 (br, O-H stretch), 3050 (C-H aromatic stretch), 2950, 2870 (C-H aliphatic stretch), 1580, 1550, 1470 (C=N and C=C ring stretching), 1050 (C-O stretch).

3.2.3. Mass Spectrometry (MS)

-

EI-MS (m/z): 124 (M⁺), 106, 95, 79, 52. The fragmentation pattern is expected to show a prominent molecular ion peak and fragments corresponding to the loss of water and the ethyl group.[6]

Synthesis of 2-(Pyrimidin-2-yl)ethanol: A Practical Guide

Several synthetic routes can be envisioned for the preparation of 2-(Pyrimidin-2-yl)ethanol. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Synthesis Workflow

Caption: A simplified workflow for the synthesis of 2-(Pyrimidin-2-yl)ethanol.

Recommended Synthetic Protocol

This protocol is based on the nucleophilic substitution of a 2-halopyrimidine with an ethylene glycol mono-anion. This method is generally reliable and adaptable.

Step-by-Step Methodology:

-

Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethylene glycol (10 equivalents) to a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Causality: Sodium hydride is a strong base that deprotonates the hydroxyl group of ethylene glycol to form the more nucleophilic alkoxide. An excess of ethylene glycol is used to ensure complete reaction and to act as a solvent.

-

-

Reaction: To the resulting solution, add a solution of 2-chloropyrimidine (1.0 equivalent) in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Causality: The alkoxide attacks the electron-deficient C2 position of the pyrimidine ring, displacing the chloride in an SNAr reaction. Refluxing ensures the reaction goes to completion.

-

-

Workup: Cool the reaction mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water. Remove the THF under reduced pressure.

-

Extraction: Dilute the aqueous residue with water and extract with ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Self-Validation: The aqueous wash removes inorganic salts and unreacted ethylene glycol. Drying the organic layer is crucial to prevent water from interfering with the final purification.

-

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-(Pyrimidin-2-yl)ethanol.

-